REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][C:11]3[CH:27]=[C:26]([O:28]C)[CH:25]=[CH:24][C:12]=3[C:13]=2[C:14](=[O:23])[C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br.O>C(Cl)(Cl)Cl>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][C:11]3[CH:27]=[C:26]([OH:28])[CH:25]=[CH:24][C:12]=3[C:13]=2[C:14](=[O:23])[C:15]2[CH:16]=[CH:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C=1SC2=C(C1C(C1=CC=C(C=C1)OC)=O)C=CC(=C2)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 53 g
|
Type
|
CUSTOM
|
Details
|
the chloroform layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with additional chloroform which
|
Type
|
ADDITION
|
Details
|
was added to the separated chloroform layer
|
Type
|
FILTRATION
|
Details
|
The resulting chloroform mixture then was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in benzene
|
Type
|
FILTRATION
|
Details
|
the benzene solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica using 10 percent ether in benzene as eluant
|
Type
|
ADDITION
|
Details
|
Those fractions containing material
|
Type
|
CUSTOM
|
Details
|
rechromatographed on alumina
|
Type
|
ADDITION
|
Details
|
followed by a mixture of 10 percent methanol in ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=1SC2=C(C1C(C1=CC=C(C=C1)OC)=O)C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |